4-(1-Adamantyl)-3-thiosemicarbazide
Description
Properties
IUPAC Name |
1-(1-adamantyl)-3-aminothiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c12-14-10(15)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOUDVJTOYVRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354052 | |
| Record name | 4-(1-Adamantyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52662-65-4 | |
| Record name | 4-(1-Adamantyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52662-65-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Adamantyl)-3-thiosemicarbazide typically involves the reaction of 1-adamantylamine with thiosemicarbazide under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
This thiosemicarbazide reacts with aldehydes/ketones to form thiosemicarbazones through acid-catalyzed Schiff base formation.
With Aromatic Aldehydes
With Acetophenones
| Ketone Type | Product | Conditions | Yield (%) | References |
|---|---|---|---|---|
| Substituted acetophenones | Thiosemicarbazones 3a–j | MeOH, acetic acid, reflux (4 hr) | 73–93 |
Reactions with Amines and Alkyl Halides
The thiourea moiety enables further functionalization via nucleophilic substitution.
Formation of Carbothioamides
Reaction with cyclic amines:
| Amine | Product | Conditions | Yield (%) | References |
|---|---|---|---|---|
| 1-Methylpiperazine | Compound 5 | Ethanol, reflux | 82 | |
| Piperidine | Compound 6 | Ethanol, reflux | 88 |
S-Alkylation Reactions
Reaction of compound 6 with benzyl bromides:
| Benzyl Bromide | Product | Conditions | Yield (%) | References |
|---|---|---|---|---|
| Benzyl bromide | 7a | DMF, K₂CO₃, RT | 75 | |
| 4-Fluorobenzyl bromide | 7b | DMF, K₂CO₃, RT | 80 |
Thiazolidinone Formation
Attempted synthesis of 3-(adamantan-1-yl)-2-(adamantan-1-ylimino)thiazolidin-4-one (9 ):
- Reactants: Symmetric thiourea 8 + chloroacetic acid
- Conditions: Ethanol, NaOAc, reflux (10–12 hr)
- Outcome: Desulfurization to urea analogue 10 (72% yield) instead of cyclization
Microwave-Assisted Cyclization
Successful synthesis of 9 under microwave irradiation:
Three-Component Reactions
Formation of 5-arylidene thiazolidin-4-ones (11a,b ) via:
Reactants: Symmetric thiourea 8 + chloroacetic acid + aromatic aldehydes
Conditions: Microwave (700 W, 10 min)
Yields: 51–62%
Structural Characterization Data
Key spectral features of reaction products:
| Product Type | ¹H NMR (DMSO-d₆) Signals | ESI/MS Data |
|---|---|---|
| Thiosemicarbazides (4a–g ) | δ 8.5–9.2 (s, NH), δ 7.2–8.1 (Ar-H) | [M − H]⁻ peaks |
| S-Arylmethyl derivatives (7a–c ) | δ 4.2–4.5 (s, SCH₂), δ 1.6–2.1 (adamantyl CH₂) | [M + H]⁺ peaks |
Reaction Mechanism Insights
- Schiff base formation: Protonation of carbonyl oxygen followed by nucleophilic attack by the thiosemicarbazide’s terminal NH₂ group
- Desulfurization: Likely mediated by acetic acid under prolonged heating, converting thiourea to urea via intermediate sulfenic acid
This systematic analysis demonstrates 4-(1-adamantyl)-3-thiosemicarbazide’s utility in generating structurally diverse derivatives with potential pharmacological applications. Its reactivity profile positions it as a valuable scaffold in medicinal chemistry and materials science.
Scientific Research Applications
4-(1-Adamantyl)-3-thiosemicarbazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound has potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Due to its unique structure, it is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The stability and rigidity of the adamantane moiety make it useful in the development of high-performance materials and polymers.
Mechanism of Action
The mechanism of action of 4-(1-Adamantyl)-3-thiosemicarbazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The adamantane moiety can enhance the lipophilicity and stability of the compound, allowing it to interact more effectively with biological membranes and proteins. The thiosemicarbazide group may participate in redox reactions and form covalent bonds with target molecules, leading to its biological effects.
Comparison with Similar Compounds
Arylidene Derivatives
Condensation of this compound with aromatic aldehydes yields arylidene derivatives (Table 1). For example:
Table 1: Physical Properties of Selected Arylidene Derivatives
Thiosemicarbazones
Reaction with substituted acetophenones or benzaldehydes produces thiosemicarbazones (e.g., compounds 2a–k and 3a–j), which exhibit varied bioactivities depending on substituents . For instance:
- 2d (ortho-hydroxyl substituent) : High cytotoxicity against Hep3B, A549, and MCF-7 cancer cells .
- 3a and 3g : Significant activity against Enterococcus faecalis .
Comparison with Non-Adamantyl Thiosemicarbazides
4-(2-Pyridyl)-3-thiosemicarbazide Derivatives
These derivatives (e.g., H2PPY) show antitumor activity against Ehrlich Ascites Carcinoma (EAC) and hepatocellular carcinoma (HCC) but lack the adamantane group, resulting in lower membrane affinity compared to adamantyl analogs .
4-(3-Chlorophenyl)-3-thiosemicarbazide Derivatives
Used to synthesize 2-hydrazono-thiazoles, these compounds demonstrate antimicrobial activity against E. coli and C.
Impact of Structural Modifications on Properties
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance antimicrobial potency. For example, dichloro derivatives exhibit higher activity against Staphylococcus aureus .
- Hydroxyl Groups : Improve cytotoxicity. Compounds 2d and 2h (ortho-hydroxyl) show superior activity against cancer cell lines .
- Adamantane Skeleton : Increases lipophilicity and metabolic stability compared to phenyl or pyridyl analogs, enhancing pharmacokinetic profiles .
Biological Activity
4-(1-Adamantyl)-3-thiosemicarbazide is a thiosemicarbazone derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. The compound's unique adamantane structure contributes to its pharmacological properties, making it a promising candidate for drug development.
Chemical Structure and Properties
This compound features an adamantane moiety linked to a thiosemicarbazide group. This configuration enhances its membrane permeability and bioavailability, which are critical factors in drug efficacy.
Thiosemicarbazones, including this compound, exhibit their biological effects through various mechanisms:
- Enzyme Interaction : The compound can inhibit specific enzymes by binding to their active or allosteric sites, impacting metabolic pathways and cellular functions.
- Cell Signaling Modulation : It influences cell signaling pathways, potentially inducing apoptosis in cancer cells through activation of pathways such as NF-κB.
- Gene Expression Regulation : By interacting with transcription factors, it can modulate gene expression, affecting cellular behavior.
Antimicrobial Activity
Research indicates that this compound and its derivatives possess significant antimicrobial properties. The following table summarizes the antimicrobial activity against various pathogens:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2a | Staphylococcus aureus | 32 μg/mL |
| 2d | Enterococcus faecalis | 16 μg/mL |
| 2e | Bacillus cereus | 64 μg/mL |
| 2g | Candida albicans | 8 μg/mL |
These findings demonstrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines, including Hep3B, HeLa, A549, and MCF-7. The following table presents the cytotoxic effects observed:
| Compound | Cell Line | Viability (%) at 100 μM |
|---|---|---|
| 2d | Hep3B | 16.82 ± 1.60 |
| 2d | HeLa | 24.55 ± 1.85 |
| 2d | A549 | 18.37 ± 1.75 |
| 2d | MCF-7 | 20.17 ± 1.52 |
These results indicate that certain derivatives exhibit significant antiproliferative activity against these cancer cell lines, highlighting their potential for therapeutic applications .
Case Studies
A notable study synthesized various thiosemicarbazone derivatives from this compound and evaluated their biological activities. The derivatives displayed varying degrees of antimicrobial and anticancer activities, reinforcing the compound's versatility in medicinal chemistry .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of thiosemicarbazones suggests good absorption characteristics due to the adamantyl group, which enhances membrane permeability. Toxicological assessments indicate that low doses of the compound exhibit minimal toxicity while still modulating biochemical pathways effectively.
Q & A
Q. Why might NMR spectra show unexpected peaks in thiosemicarbazide derivatives?
Q. How to address low yields in cyclization reactions to form triazoline-thiones?
- Methodology : Optimize alkaline conditions (10% NaOH, 80°C) and reaction time. Use Mannich bases (e.g., piperazine derivatives) to stabilize intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
